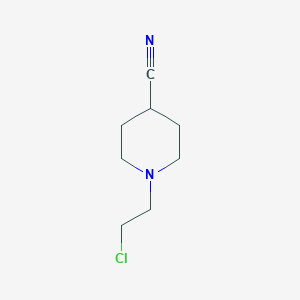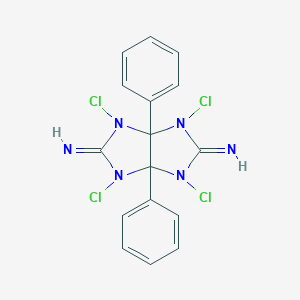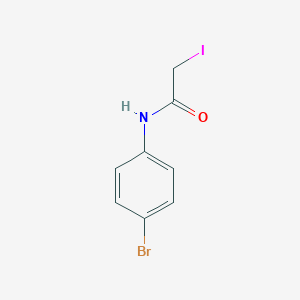
1-(2-クロロエチル)ピペリジン-4-カルボニトリル
説明
1-(2-Chloroethyl)piperidine-4-carbonitrile, also known as 2-chloroethylpiperidine-4-carbonitrile, is an organic compound that has been used in a variety of scientific research applications. This compound is a versatile reagent that has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
抗がん剤としての用途
“1-(2-クロロエチル)ピペリジン-4-カルボニトリル”を含むピペリジン誘導体は、抗がん剤として様々な用途で利用されています . これらは、新しい抗がん剤の開発に利用できる可能性があります。
抗菌剤としての用途
ピペリジン誘導体は、抗菌剤としても用途があります . これは、 “1-(2-クロロエチル)ピペリジン-4-カルボニトリル”が新しい抗菌剤の開発に利用できる可能性があることを示唆しています。
鎮痛剤としての用途
ピペリジン誘導体は鎮痛剤として使用されてきました . これは、 “1-(2-クロロエチル)ピペリジン-4-カルボニトリル”が新しい鎮痛薬の開発に利用できる可能性があることを示唆しています。
抗炎症剤としての用途
ピペリジン誘導体は抗炎症剤として使用されてきました . これは、 “1-(2-クロロエチル)ピペリジン-4-カルボニトリル”が新しい抗炎症薬の開発に利用できる可能性があることを示唆しています。
抗精神病剤としての用途
ピペリジン誘導体は抗精神病剤として使用されてきました . これは、 “1-(2-クロロエチル)ピペリジン-4-カルボニトリル”が新しい抗精神病薬の開発に利用できる可能性があることを示唆しています。
キヌクリジンとアセトニトリルの合成
“1-(2-クロロエチル)ピペリジン-4-カルボニトリル”は、キヌクリジンとアセトニトリルの合成における中間体です . これは、アセトニトリル中で4-シアノピペリジンに塩素を反応させた後、リンとベンゼンで脱水ハロゲン化することにより合成できます .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
Related compounds such as piperidine derivatives have been associated with t-type calcium channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.
Mode of Action
It is synthesized by reacting chlorine with 4-cyanopiperidine in acetonitrile, followed by dehydrative halogenation with phosphorus and benzene . The interaction of this compound with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
Related compounds have been involved in the synthesis of quinuclidine and acetonitrile
Result of Action
Related compounds have shown inhibitory effects on certain enzymes . More research is needed to determine the specific effects of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(2-Chloroethyl)piperidine-4-carbonitrile is not well-studied. Factors such as temperature, pH, and presence of other molecules can potentially affect the compound’s action. The compound is recommended to be stored at room temperature, in a dry and cool environment .
特性
IUPAC Name |
1-(2-chloroethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFXWOZZNHTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453377 | |
| Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108890-51-3 | |
| Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)


![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)



![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)




![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
